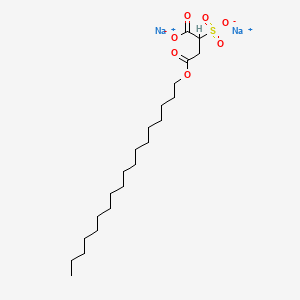

Disodium 4-stearyl sulfosuccinate

Description

Properties

CAS No. |

24614-51-5 |

|---|---|

Molecular Formula |

C22H40Na2O7S |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

disodium;4-octadecoxy-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C22H42O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-21(23)19-20(22(24)25)30(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

GIBLJHXLTNHSEO-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Disodium 4 Stearyl Sulfosuccinate

Established Synthesis Pathways for Sulfosuccinate (B1259242) Monoesters

The conventional synthesis of Disodium (B8443419) 4-stearyl sulfosuccinate is a two-step process. researchgate.net This method first involves the creation of a maleic monoester, which is then sulfonated to yield the final product. researchgate.net

Esterification Reactions of Maleic Anhydride (B1165640) with Stearyl Alcohol Derivatives

The initial step is the esterification of maleic anhydride with stearyl alcohol (a fatty alcohol) to produce stearyl maleate (B1232345). atamanchemicals.com This reaction involves the opening of the anhydride ring by the hydroxyl group of the alcohol. zbaqchem.com The process is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is conducted at temperatures ranging from 60°C to 150°C. google.comzbaqchem.com

Several factors can influence the rate and yield of the esterification process, including the specific alcohol used, reaction temperature, and the concentration of the catalyst. zbaqchem.comzbaqchem.com A primary challenge in this stage is the potential formation of byproducts like maleic acid and fumaric acid, which can necessitate additional purification steps. zbaqchem.com

Subsequent Sulfonation Processes Utilizing Sodium Bisulfite

In the second stage, the stearyl maleate intermediate undergoes sulfonation. This is achieved by reacting the double bond within the maleate molecule with an aqueous solution of sodium bisulfite (NaHSO₃). uc.edu This addition reaction transforms the stearyl maleate into the desired Disodium 4-stearyl sulfosuccinate.

The efficiency of the sulfonation can be influenced by reaction conditions. To manage the reaction and prevent phase separation between the reactants, the sodium bisulfite is sometimes added in portions. google.com The reaction can be initiated by free radicals and may take several hours to complete. google.comutp.edu.my

Development of Novel and Sustainable Synthetic Routes

In response to growing environmental awareness, research has focused on developing more sustainable methods for synthesizing sulfosuccinates.

Biorenewable Feedstock Utilization in this compound Production (e.g., Seed Oil Derivatives)

A key area of sustainable synthesis is the use of biorenewable resources. Fatty alcohols, such as stearyl alcohol, can be derived from the chemical or enzymatic treatment of fats and oils from plants and animals. ripublication.com These oleochemicals serve as a renewable alternative to petroleum-based feedstocks. ripublication.com The use of fatty alcohols derived from natural sources like vegetable oils in the synthesis of sulfosuccinate monoesters is a well-established practice that aligns with the principles of green chemistry. ripublication.comresearchgate.net

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry principles are being actively applied to the synthesis of sulfosuccinates. One significant advancement is the use of heterogeneous, recyclable solid acid catalysts like Amberlyst-15. researcher.life This type of catalyst can be used for both the esterification and sulfonation steps, and it can be easily recovered and reused for multiple cycles without a significant loss of activity, reducing waste and improving economic feasibility. researcher.life Furthermore, researchers have developed synthetic routes that proceed with high yields without the need for a phase transfer catalyst, further simplifying the process and reducing its environmental impact. ripublication.com

Kinetic and Mechanistic Studies of this compound Synthesis

Understanding the kinetics and mechanism of the synthesis is crucial for optimizing reaction conditions and maximizing yield. Kinetic studies on the esterification of maleic anhydride with various alcohols have shown that the reaction often follows second-order kinetics. researcher.life

The sulfonation reaction mechanism involves the addition of bisulfite to the ethylenic double bond of the maleic ester intermediate. uc.edu The rate of this reaction and the final product concentration can be controlled by factors such as temperature and the strategy of reagent addition. google.com For instance, studies on similar sulfosuccinate syntheses have identified optimal conditions for maximizing yield, as detailed in the table below.

Table 1: Optimized Reaction Conditions for Sulfosuccinate Synthesis

| Reaction Stage | Parameter | Optimized Value |

|---|---|---|

| Esterification | Temperature | 120°C |

| Duration | 2 hours | |

| Molar Ratio (Alcohol:Maleic Anhydride) | 2.20:1 | |

| Sulfonation | Heating Medium Temperature | 130°C |

| Duration | 2.25 hours | |

| Molar Ratio (Sodium Bisulfite:Maleic Anhydride) | 1.05:1 |

Data derived from the synthesis of Sodium bis (2-methyl-1-pentyl) sulfosuccinate, a structurally similar compound. researchgate.net

Purification and Isolation Techniques for High-Purity this compound

The isolation of high-purity this compound from the crude reaction mixture is a critical step to ensure its efficacy and suitability for various applications. The technical-grade product typically contains a range of impurities stemming from the synthesis process. These can include unreacted starting materials such as stearyl alcohol and sodium bisulfite, as well as by-products like sulfonated monoesters and various inorganic salts (e.g., sodium sulfonate). google.com The presence of these impurities, even in small amounts, can significantly impact the surfactant's performance characteristics, particularly its surface tension and emulsifying properties. Therefore, robust purification methodologies are essential.

Several techniques have been developed for the purification of analogous dialkyl and monoalkyl sulfosuccinate esters, which are applicable to this compound. The primary methods employed are crystallization, adsorption using activated carbon, and solvent extraction. For achieving the highest purity, chromatographic methods may also be utilized.

Crystallization

Crystallization is a highly effective method for purifying sulfosuccinate salts. One established technique involves the selective precipitation of the product as its hydrate (B1144303) from a solution. google.com The crude, substantially anhydrous product is first dissolved in a suitable anhydrous solvent in which the salt is soluble but its hydrate is not. google.com Following the dissolution and removal of any extraneous solids by filtration, a controlled amount of water is added to the filtrate. This induces the formation of the insoluble hydrate of the sulfosuccinate salt. google.com

By carefully controlling the temperature, often cooling the mixture to between 10°C and -5°C, the hydrated product crystallizes out of the solution, leaving many of the impurities behind in the solvent. google.com The purified crystals can then be recovered by filtration or centrifugation, followed by a drying step, often under vacuum, to yield the final high-purity product. For related compounds like di-n-octyl sodium sulfosuccinate, this method has been shown to produce yields of approximately 80%. google.com Recrystallization from hot ethanol (B145695) is another common approach to further enhance purity. cdnsciencepub.com

Adsorption by Activated Carbon

Treatment with activated carbon is a widely used method for removing specific, non-ionic impurities, particularly residual unsulfonated esters. google.com These esters can negatively affect the surface tension properties of the final product. The process involves dissolving the crude sulfosuccinate salt in a solvent, such as water or benzene, to create a solution of a specific concentration (e.g., 2-15%). google.com

Activated carbon, typically 1% to 10% based on the weight of the solution, is then added to the mixture. google.com The slurry is agitated thoroughly to ensure maximum contact between the adsorbent and the impurities. The activated carbon, with the adsorbed impurities, is subsequently removed by filtration. The purified product is then recovered from the filtrate by drying, for instance, through freeze-drying. google.com The effectiveness of this method is often confirmed by measuring the surface tension of the purified product, where the disappearance of a minimum in the surface tension curve indicates the successful removal of the impurities. google.com

Solvent Extraction

Solvent extraction techniques leverage the differential solubility of the sulfosuccinate product and its impurities in various solvents. Hot ethanol extraction is a frequently cited method for purifying sodium dialkyl sulfosuccinates. cdnsciencepub.com The crude product residue is extracted multiple times with hot ethanol. As the ethanol extracts cool, the purified sulfosuccinate crystallizes out, while more soluble impurities remain in the solution. cdnsciencepub.com

For certain sulfosuccinates, particularly those with high lipophilicity, extraction with a non-polar solvent like petroleum ether may serve as an effective alternative purification strategy to increase yield and remove specific impurities. researchgate.net Liquid-liquid extraction, using solvent systems like hexane/dichloromethane, is also a viable method for separating the target compound from certain types of contaminants. acs.org

Chromatographic Methods

For applications demanding exceptionally high purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) can be employed. nih.govthermofisher.com While often used for analytical quantification, these methods can be scaled up for preparative purification. HPLC, using specialized columns like C18 or surfactant-specific columns, can separate the desired sulfosuccinate from closely related oligomers, isomers, and residual reactants. thermofisher.comresearchgate.net The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is critical for achieving optimal separation. researchgate.net MEKC is particularly useful for separating components in a micellar solution and can be applied to characterize the purity of sulfosuccinate surfactants. nih.gov

Table 1: Summary of Purification Techniques for Sulfosuccinate Esters

| Purification Method | Principle of Operation | Target Impurities | Solvents/Reagents Used | Reference |

| Hydrate Crystallization | Differential solubility of the anhydrous salt vs. its hydrate. The hydrate is precipitated from an anhydrous solvent by adding water. | Inorganic salts, unreacted alcohol, sulfonated monoesters. | Anhydrous alcohols (e.g., methanol), water. | google.com |

| Activated Carbon Adsorption | Adsorption of non-ionic and colored impurities onto the high surface area of activated carbon. | Unsulfonated esters, color bodies. | Water, benzene, activated carbon. | google.com |

| Solvent Extraction & Recrystallization | Differential solubility of the product and impurities in a specific solvent at varying temperatures. | Unreacted starting materials, various by-products. | Hot ethanol, petroleum ether. | cdnsciencepub.comresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a stationary phase and a mobile phase. | Closely related structures, isomers, residual reactants. | Acetonitrile, water, ammonium (B1175870) acetate (B1210297) buffer. | thermofisher.comresearchgate.net |

Spectroscopic and Structural Elucidation of Disodium 4 Stearyl Sulfosuccinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of the molecular structure of Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242), providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H-NMR and ¹³C-NMR Characterization

While specific, experimentally derived spectra for Disodium 4-stearyl sulfosuccinate are not widely published, the expected chemical shifts can be inferred from the analysis of closely related long-chain alkyl sulfosuccinates, such as disodium oleyl sulfosuccinate. ripublication.com The substitution of the unsaturated oleyl group with a saturated stearyl group would result in the disappearance of signals in the olefinic region of the NMR spectra.

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals corresponding to the different proton environments within the molecule. The terminal methyl group (CH₃) of the stearyl chain would appear as a triplet at approximately 0.88 ppm. The numerous methylene (B1212753) groups (CH₂) of the long alkyl chain would produce a large, overlapping multiplet in the region of 1.25-1.40 ppm. The methylene group adjacent to the ester oxygen (-O-CH₂-) is expected to be deshielded and resonate as a triplet around 4.1-4.2 ppm. The protons of the succinate (B1194679) backbone, specifically the CH and CH₂ groups, would appear as multiplets in the range of 3.0-4.0 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The terminal methyl carbon of the stearyl chain is expected at approximately 14 ppm. The internal methylene carbons of the stearyl chain would generate a series of signals between 22 and 32 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) would be found further downfield, around 65-66 ppm. The carbonyl carbons of the ester and carboxylate groups are the most deshielded, with expected resonances in the region of 170-175 ppm. The carbons of the sulfonate-bearing succinate backbone would appear in the 50-75 ppm range.

Expected ¹H-NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| CH₃ (stearyl chain) | ~ 0.88 | Triplet |

| (CH₂)₁₅ (stearyl chain) | ~ 1.25 - 1.40 | Multiplet |

| CH₂-CH₂-O- | ~ 1.60 - 1.70 | Multiplet |

| -O-CH₂- (stearyl) | ~ 4.10 - 4.20 | Triplet |

| -CH₂-CH(SO₃⁻)- | ~ 3.00 - 3.50 | Multiplet |

| -CH(SO₃⁻)- | ~ 3.70 - 4.00 | Multiplet |

Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| CH₃ (stearyl chain) | ~ 14 |

| (CH₂)₁₅ (stearyl chain) | ~ 22 - 32 |

| CH₂-CH₂-O- | ~ 29 - 30 |

| -O-CH₂- (stearyl) | ~ 65 - 66 |

| -CH₂-CH(SO₃⁻)- | ~ 35 - 40 |

| -CH(SO₃⁻)- | ~ 60 - 70 |

| C=O (ester) | ~ 170 - 172 |

| C=O (carboxylate) | ~ 173 - 175 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups present in this compound. The infrared spectrum reveals absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption peaks for this compound include:

C-H Stretching: Strong absorption bands in the 2850-2960 cm⁻¹ region, indicative of the symmetric and asymmetric stretching vibrations of the C-H bonds in the long stearyl alkyl chain.

C=O Stretching: A strong, prominent absorption peak around 1730-1740 cm⁻¹ corresponds to the stretching vibration of the carbonyl group (C=O) in the ester linkage. A second carbonyl absorption, often broader, may be observed around 1600-1640 cm⁻¹ for the carboxylate anion (-COO⁻).

S=O Stretching: The sulfonate group (SO₃⁻) gives rise to strong, characteristic absorption bands. Asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the regions of 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹, respectively.

C-O Stretching: The stretching vibration of the C-O single bond in the ester group is expected to produce a strong band in the 1150-1250 cm⁻¹ range.

The presence of these distinct absorption bands in the FTIR spectrum provides confirmatory evidence for the key functional moieties of this compound. researchgate.net

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, alkyl) | 2850 - 2960 | Strong |

| C=O (stretch, ester) | 1730 - 1740 | Strong |

| C=O (stretch, carboxylate) | 1600 - 1640 | Medium-Strong |

| S=O (asymmetric stretch, sulfonate) | 1200 - 1250 | Strong |

| C-O (stretch, ester) | 1150 - 1250 | Strong |

| S=O (symmetric stretch, sulfonate) | 1040 - 1080 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Impurity Profiling

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for identifying potential impurities. The molecular formula of this compound is C₂₂H₄₀Na₂O₇S, corresponding to a molecular weight of approximately 494.6 g/mol . nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For a non-volatile and thermally labile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In a typical LC-MS analysis, the compound is first separated from the sample matrix by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the analysis of large, polar molecules like surfactants without significant fragmentation.

In negative ion mode ESI-MS, this compound is expected to be detected as the singly charged anion [M - Na]⁻ at an m/z corresponding to the loss of one sodium ion, and as the doubly charged anion [M - 2Na]²⁻. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion, providing further structural information. The fragmentation pattern would be expected to show characteristic losses, such as the cleavage of the ester bond or the loss of the sulfonate group, which can help to confirm the connectivity of the molecule.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of surfactants. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of alkyl sulfosuccinates would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Detection can be achieved using various detectors, including a UV detector (if the compound has a chromophore or if a chromophore-containing derivatizing agent is used), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD). For more definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is the most powerful approach. researchgate.net

The HPLC method can be optimized to separate this compound from potential impurities such as unreacted stearyl alcohol, maleic acid, and sulfosuccinic acid. The retention time and peak area can be used for qualitative identification and quantitative purity assessment, respectively.

Capillary Electrophoresis (CE) for Anionic Surfactant Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like anionic surfactants. nih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

The separation in CE is based on the differential migration of analytes in an electric field. For anionic surfactants like this compound, the separation is typically carried out in a fused-silica capillary under conditions of reversed electroosmotic flow (EOF). The background electrolyte (BGE) composition is a critical parameter for achieving optimal separation. A variety of buffer systems have been employed for the analysis of anionic surfactants, often containing additives to enhance separation selectivity and efficiency.

The detection of non-UV-absorbing surfactants like this compound can be achieved using indirect UV detection, where a chromophore is added to the BGE. The analyte displaces the chromophore, leading to a decrease in absorbance and a negative peak. Alternatively, conductivity detection or coupling CE with mass spectrometry (CE-MS) can provide sensitive and specific detection. nih.gov CE-MS, in particular, combines the high separation power of CE with the definitive identification capabilities of MS, although challenges such as signal suppression by the surfactant itself need to be addressed. acs.org

| Parameter | Typical Conditions for Anionic Surfactant Analysis |

| Capillary | Fused-silica (50-75 µm i.d.) |

| Background Electrolyte (BGE) | Phosphate, borate, or zwitterionic buffers |

| pH | Alkaline (to ensure negative charge on analytes and control EOF) |

| Additives | Organic solvents (e.g., methanol, acetonitrile), cyclodextrins |

| Applied Voltage | 15-30 kV (negative or positive polarity depending on EOF) |

| Detection | Indirect UV, Conductivity, Mass Spectrometry (MS) |

Table 3: General Capillary Electrophoresis Conditions for Anionic Surfactant Analysis. This table outlines common starting parameters for developing a CE method for the analysis of anionic surfactants like this compound.

Surface and Interfacial Phenomena of Disodium 4 Stearyl Sulfosuccinate

Thermodynamics of Surface Tension Reduction at Liquid-Air Interfaces

As a surfactant, Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) is effective at reducing the surface tension at the liquid-air interface. When dissolved in an aqueous solution, the amphiphilic molecules preferentially adsorb at the surface. The hydrophobic stearyl (C18) tail orients away from the water phase, protruding into the air, while the hydrophilic sulfosuccinate head group remains in the water. This molecular arrangement disrupts the cohesive energy between water molecules at the surface, leading to a decrease in surface tension.

The effectiveness of a surfactant is often quantified by its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution, and the surface tension reaches its lowest value. While specific thermodynamic parameters and the precise CMC value for Disodium 4-stearyl sulfosuccinate are not extensively documented in publicly available literature, the general principles of surfactant thermodynamics apply.

The process of adsorption at the surface and micellization in the bulk are thermodynamically driven, seeking to minimize the free energy of the system by removing the hydrophobic tails from contact with water. For related sulfosuccinate surfactants, it has been noted that they possess excellent surface-active properties. researchgate.net For instance, the shorter-chain Disodium lauryl sulfosuccinate has been shown to reduce the surface tension of water significantly, down to 26 mN/m. researchgate.net The longer C18 chain of the stearyl variant suggests strong surface activity due to its increased hydrophobicity.

Interfacial Tension Behavior in Oil-Water and Solid-Liquid Systems

This compound is characterized as an excellent emulsifying and dispersing agent, which is a direct consequence of its ability to lower the interfacial tension between immiscible phases like oil and water or at solid-liquid interfaces. surfactant.topsurfactant.top

In an oil-water system, the surfactant molecules arrange themselves at the interface, with the oil-soluble stearyl tail penetrating the oil phase and the water-soluble head group remaining in the aqueous phase. This creates a molecular bridge between the two phases, reducing the interfacial tension. spe.org The reduction in interfacial energy facilitates the formation of smaller droplets and the creation of a stable emulsion by minimizing the thermodynamic penalty of increasing the interfacial area. spe.org While the typical interfacial tension between crude oil and water can range from 20 to 30 mN/m, surfactants can lower this value dramatically. spe.org

At a solid-liquid interface, the adsorption of this compound modifies the surface properties of the solid. This action is fundamental to its function as a wetting and dispersing agent. By adsorbing onto a solid particle, the surfactant can alter the particle's surface from hydrophobic to hydrophilic (or vice versa), promoting its suspension in the liquid phase and preventing aggregation.

Wetting Dynamics and Contact Angle Hysteresis Studies

Wetting is a key characteristic of this compound. surfactant.topsurfactant.top This property describes the ability of a liquid to spread over a solid surface, which is governed by the balance of adhesive and cohesive forces. The efficiency of a wetting agent is often assessed by measuring the contact angle of a droplet of its solution on a specific surface; a lower contact angle indicates better wetting.

The adsorption of this compound at both the solid-liquid and liquid-air interfaces lowers the respective interfacial tensions. According to Young's equation, this leads to a reduction in the contact angle, thereby promoting the spreading of the aqueous solution over the solid substrate. This is particularly effective on hydrophobic surfaces where the stearyl tail can adsorb strongly.

Emulsification Mechanisms and Emulsion Stability Analysis

This compound is described as having excellent emulsifying properties. surfactant.topsurfactant.top It functions by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets. This film acts as a barrier that prevents the droplets from coalescing, thereby stabilizing the emulsion. The stabilization is achieved through a combination of mechanisms:

Interfacial Tension Reduction: As discussed previously, lowering the interfacial tension makes it easier to form the small droplets of a dispersed phase.

Repulsive Forces: The ionic nature of the sulfosuccinate head groups creates an electrostatic repulsion between droplets, preventing them from approaching each other and coalescing.

Steric Hindrance: The bulky structure of the adsorbed surfactant molecules can provide a physical, steric barrier that also contributes to stability.

Gel Network Formation: In some systems, emulsifiers and co-emulsifiers can form liquid crystalline structures or gel-like networks in the continuous phase, which immobilizes the droplets and significantly enhances long-term stability. dsm.com

Sulfosuccinate diesters are noted to be less sensitive to hydrolysis compared to monoesters, which can contribute to greater stability in certain formulations. researchgate.net The choice of emulsifier and its concentration are critical for creating stable emulsions, with combinations of different surfactant types often yielding superior results. ulprospector.com

Foaming Characteristics and Foam Lamella Stability Investigations

The compound is recognized for its very good foaming properties, a characteristic that is particularly noted for sulfosuccinates with long (C18) hydrocarbon chains. surfactant.topumcs.pl Foam is a dispersion of a gas in a liquid, and its formation and stability are governed by the surfactant's properties.

This compound facilitates foam formation by significantly reducing the surface tension of the aqueous solution, which reduces the energy required to create the large surface area of the foam bubbles. Once the foam is generated, its stability depends on the properties of the thin liquid films, or lamellae, that separate the gas bubbles. The stability of these lamellae is influenced by several factors:

Gibbs-Marangoni Effect: This effect describes the restoration of a thinned or stretched part of a lamella. As the film stretches, the local surfactant concentration on the surface decreases, causing the surface tension to rise. This gradient in surface tension induces a flow of liquid from regions of low surface tension (thicker parts of the film) to the stretched region, thus healing the film. arxiv.org

Surface Elasticity: The surfactant layer imparts an elasticity to the interface, allowing it to resist mechanical shocks and perturbations. umcs.pl

Electrostatic Repulsion: The ionic head groups on the opposing surfaces of the lamella repel each other, preventing the film from thinning to the point of rupture.

Liquid Drainage: Surfactants can slow the drainage of liquid from the lamellae due to viscosity effects and the structure of the adsorbed layers.

The presence of micelles in solutions above the CMC can also positively affect foam stability by providing a reservoir of surfactant molecules to maintain the integrity of the foam structure. mdpi.com

Hydrotropic Activity and Enhanced Solubilization Mechanisms

This compound exhibits solubilizing abilities and can act as a hydrotrope. surfactant.topatamanchemicals.com Hydrotropy is a phenomenon where the solubility of a poorly water-soluble substance is increased by the addition of a third component, the hydrotrope.

In the context of surfactants, this enhanced solubilization is primarily achieved through micellization. Above the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic shell. These hydrophobic cores can encapsulate poorly water-soluble (lipophilic) compounds, effectively dissolving them in the bulk aqueous solution.

The long C18 alkyl chain of this compound creates a large, nonpolar core within its micelles, suggesting a significant capacity for solubilizing oily and hydrophobic substances. This mechanism is crucial in cleaning applications, where the surfactant lifts oily soils from a surface and disperses them in water, and in the formulation of products that require incorporating water-insoluble active ingredients into an aqueous base. atamanchemicals.com A related compound, disodium stearyl sulfosuccinamate, is also noted for its use as a hydrotrope in cosmetics. thegoodscentscompany.com

Self Assembly and Colloidal Behavior of Disodium 4 Stearyl Sulfosuccinate

Determination and Interpretation of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental parameter that signifies the concentration at which surfactant molecules begin to self-assemble into micelles. rsc.org It represents a sharp transition in the physicochemical properties of the surfactant solution. Below the CMC, disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) exists predominantly as individual molecules (monomers) in the solution. As the concentration approaches and surpasses the CMC, the monomers aggregate to form micelles. mdpi.com

The determination of the CMC for surfactants like disodium 4-stearyl sulfosuccinate can be accomplished through various experimental techniques that are sensitive to the changes occurring at the micellar transition. These methods include:

Surface Tension Measurement: This is a classic method where the surface tension of the surfactant solution is measured as a function of its concentration. Initially, the surface tension decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is taken as the CMC. researchgate.net

Conductivity Measurement: For ionic surfactants like this compound, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the newly formed micelles have a lower mobility than the individual ions and they can bind some of the counterions. The break in the conductivity versus concentration plot indicates the CMC. scispace.com

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene, which are sensitive to the polarity of their microenvironment. mdpi.com In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a noticeable change in the fluorescence spectrum of the probe, such as a shift in the emission wavelength or a change in the intensity ratio of certain vibronic peaks. The concentration at which this change occurs is the CMC. rsc.orgresearchgate.net

The value of the CMC is a critical indicator of a surfactant's efficiency and is influenced by the molecular structure of the surfactant, including the length of the hydrophobic tail and the nature of the hydrophilic headgroup, as well as by external conditions like temperature, pH, and the presence of electrolytes.

Micellar Aggregation: Formation, Morphology, and Size Distribution

Above the critical micelle concentration, this compound monomers aggregate to form micelles. This process is driven by the hydrophobic effect, where the hydrophobic stearyl chains are sequestered from the aqueous environment into the core of the micelle, while the hydrophilic sulfosuccinate headgroups remain exposed to the water at the micelle-water interface.

The morphology and size of these micelles are not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of salts. Typically, at concentrations just above the CMC, spherical micelles are formed. As the concentration increases, these spherical micelles can grow and may transition into other shapes, such as ellipsoidal or cylindrical (rod-like) micelles.

The size distribution of these aggregates can be characterized by various techniques, with dynamic light scattering being a prominent method.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size of particles and molecules in a suspension or solution. mdpi.commdpi.com It is particularly well-suited for characterizing the size distribution of micellar aggregates of this compound.

The principle of DLS is based on the Brownian motion of particles in a liquid. usp.org When a laser beam illuminates the sample, the particles scatter the light. Because the particles are in constant, random motion, the intensity of the scattered light fluctuates over time. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. mdpi.com

DLS analyzes these intensity fluctuations to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius (Rh) of the particles, which is the effective size of the particle in the solution, including any associated solvent molecules. mdpi.com

DLS provides not only the average particle size but also a measure of the width of the size distribution, known as the Polydispersity Index (PDI). usp.org A low PDI value indicates a narrow size distribution (monodisperse sample), while a high PDI value suggests a broad size distribution (polydisperse sample). For solutions of this compound, DLS can be used to monitor the formation and growth of micelles as a function of concentration and to assess the impact of additives on the aggregate size. wyatt.com

Formation and Characterization of Vesicular Structures

Under certain conditions, such as changes in concentration, temperature, or the addition of co-surfactants or other molecules, this compound can form more complex structures than simple micelles, such as vesicles. Vesicles are spherical, bilayer structures where a central aqueous compartment is enclosed by a lipid bilayer.

The formation of vesicles from single-chain surfactants like this compound is less common than from double-chain surfactants but can be induced. The packing parameter of the surfactant molecule, which relates the headgroup area to the volume and length of the hydrophobic tail, is a key factor in determining the type of aggregate that will form. Changes in experimental conditions can alter this packing parameter, favoring the formation of bilayers and subsequently vesicles.

The characterization of these vesicular structures involves techniques that can probe their size, shape, and lamellarity (the number of bilayers). Dynamic light scattering can provide information on the size distribution of the vesicles. Electron microscopy, such as Transmission Electron Microscopy (TEM) and Cryo-TEM, is often used to visualize the vesicles directly and confirm their spherical shape and bilayer structure.

Electrokinetic Properties: Zeta Potential Measurements of Colloidal Systems

The colloidal systems formed by this compound are composed of charged aggregates. The sulfonate group in the headgroup of the surfactant is anionic, imparting a negative charge to the surface of the micelles and vesicles. This surface charge creates an electrical double layer around the aggregates, which consists of the charged surface and a layer of counterions (in this case, sodium ions) attracted to it from the surrounding solution.

The zeta potential is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. It is the electric potential at the slipping plane, which is the boundary between the particle and the fluid that moves with it. A higher absolute value of the zeta potential indicates a greater electrostatic repulsion between particles, leading to a more stable colloidal dispersion.

Zeta potential measurements for this compound colloidal systems are typically performed using an electrophoretic light scattering (ELS) technique. In ELS, an electric field is applied to the sample, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement, known as the electrophoretic mobility, is measured by detecting the Doppler shift of the scattered laser light. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.

The zeta potential of this compound aggregates is an important parameter for understanding the stability of the colloidal system. A sufficiently high negative zeta potential will prevent the aggregates from coming too close to each other and flocculating or coalescing due to van der Waals attractive forces.

Rheological Properties of this compound Solutions and Gel Formations

The rheological properties of this compound solutions describe their flow and deformation behavior under an applied stress. These properties are highly dependent on the concentration of the surfactant and the type of aggregates present in the solution.

At low concentrations, where the surfactant exists as monomers or small spherical micelles, the solutions typically exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate. As the concentration increases, especially with the formation of larger, elongated or entangled micelles, the viscosity of the solution increases significantly. These solutions can exhibit non-Newtonian behavior, such as shear-thinning, where the viscosity decreases as the shear rate increases. This is because the entangled micellar network can be aligned and disentangled by the flow.

Under certain conditions of high surfactant concentration or with the addition of specific electrolytes, this compound solutions can form viscoelastic gels. These gels have both solid-like (elastic) and liquid-like (viscous) properties. The formation of a three-dimensional network of entangled micelles is responsible for this gel-like behavior. The rheological properties of these gels, such as their storage modulus (G') and loss modulus (G''), can be characterized using a rheometer.

Influence of Electrolytes and Temperature on Self-Assembly Behavior

The self-assembly behavior of this compound is sensitive to changes in the surrounding environment, particularly the presence of electrolytes and variations in temperature.

Influence of Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of this compound can have a profound effect on its self-assembly. The added salt screens the electrostatic repulsion between the negatively charged headgroups of the surfactant molecules. This shielding effect allows the surfactant molecules to pack more closely together, which generally leads to:

A decrease in the Critical Micelle Concentration (CMC): With reduced repulsion, micellization becomes more favorable and occurs at a lower surfactant concentration.

An increase in the micellar size and a change in morphology: The reduced headgroup repulsion promotes the growth of micelles. Spherical micelles can transition to larger, rod-like or worm-like micelles. This can significantly increase the viscosity of the solution and can lead to the formation of gels.

Influence of Temperature: Temperature can also influence the self-assembly of this compound, although its effect can be more complex.

Effect on CMC: For many ionic surfactants, the CMC initially decreases with increasing temperature, reaches a minimum, and then increases. This is due to the interplay of two opposing effects: the increased solubility of the surfactant at higher temperatures, which disfavors micellization, and the disruption of the water structure around the hydrophobic tails, which favors micellization.

Effect on Micellar Structure: Temperature can affect the size and shape of the micelles. For some systems, an increase in temperature can promote the growth of micelles, while for others it can lead to a decrease in size.

Krafft Point: A key temperature-related property for ionic surfactants is the Krafft point. This is the temperature at which the solubility of the surfactant becomes equal to its CMC. Below the Krafft point, the surfactant is not soluble enough to form micelles and exists as a crystalline solid in equilibrium with a dilute solution of monomers. For a related compound, disodium lauryl sulfosuccinate, the Krafft point is noted to be high, around 50°C. google.com The specific Krafft point of this compound would be an important parameter for its application.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C22H40Na2O7S | chemspider.com |

| Molecular Weight | 494.6 g/mol | nih.gov |

| Appearance | White, opaque thick paste (for related sulfosuccinates) | google.com |

Table 2: Techniques for Characterizing Self-Assembly

| Property Measured | Technique | Principle |

| Critical Micelle Concentration (CMC) | Surface Tensiometry | Measures the change in surface tension with surfactant concentration. |

| Critical Micelle Concentration (CMC) | Conductometry | Measures the change in electrical conductivity with surfactant concentration. scispace.com |

| Critical Micelle Concentration (CMC) | Fluorescence Spectroscopy | Uses a fluorescent probe that changes its spectral properties upon incorporation into micelles. mdpi.com |

| Aggregate Size and Distribution | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. mdpi.com |

| Aggregate Morphology | Transmission Electron Microscopy (TEM) | Provides direct visualization of the shape and structure of aggregates. |

| Surface Charge/Stability | Zeta Potential Measurement | Measures the electrophoretic mobility of charged particles in an electric field. |

| Flow Behavior | Rheometry | Measures the viscosity and viscoelastic properties of the solution or gel. |

Interactions of Disodium 4 Stearyl Sulfosuccinate with Complex Systems

Synergistic and Antagonistic Interactions with Co-Surfactants in Mixed Systems

The performance of Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) can be significantly altered when combined with other surfactants. These interactions can be either synergistic, where the mixed system exhibits enhanced properties compared to the individual components, or antagonistic, where the properties are diminished. researchgate.net

Synergistic Interactions: Synergism is commonly observed when Disodium 4-stearyl sulfosuccinate is mixed with non-ionic or zwitterionic surfactants. core.ac.uk The primary driving force for this synergy is the reduction of electrostatic repulsion between the anionic headgroups of the sulfosuccinate. The presence of a non-ionic or zwitterionic surfactant in the mixed micelle increases the distance between the negatively charged headgroups, leading to a more stable arrangement. This results in a lower critical micelle concentration (CMC) for the mixture than for the individual surfactants, indicating that less surfactant is needed to achieve surface tension reduction and micelle formation. researchgate.net

For instance, in a mixture with a non-ionic surfactant like an alcohol ethoxylate, the packing of surfactant molecules at the interface and in micelles is more efficient. This enhanced packing leads to a greater reduction in surface tension and improved emulsification and foaming properties.

Antagonistic Interactions: Antagonistic interactions can occur, particularly in the presence of certain polymers that can selectively bind with one of the surfactants, disrupting the favorable mixed micelle formation. researchgate.net When mixed with cationic surfactants, strong electrostatic attraction leads to the formation of an insoluble complex or precipitate, which is a form of antagonism as it removes the surfactants from the solution, reducing their effectiveness. However, under specific conditions, these interactions can be controlled to form catanionic vesicles.

The table below summarizes the expected interactions between this compound and various co-surfactants.

| Co-Surfactant Type | Nature of Interaction | Expected Outcome |

| Non-ionic (e.g., Alcohol Ethoxylates) | Synergistic | Lower CMC, enhanced surface activity, improved foaming and emulsification. |

| Zwitterionic (e.g., Cocamidopropyl Betaine) | Strongly Synergistic | Significant reduction in CMC, milder formulation, enhanced foam stability. |

| Anionic (e.g., Sodium Lauryl Sulfate) | Ideal to Weakly Synergistic | Moderate reduction in CMC, properties are often an average of the two. |

| Cationic (e.g., Cetyl Trimethyl Ammonium (B1175870) Bromide) | Strongly Antagonistic/Complex Formation | Precipitation, loss of surfactant properties. |

Interactions with Polymeric Systems and Colloidal Stability

The interaction of this compound with polymers in aqueous solutions is critical for controlling the stability of colloidal dispersions. These interactions can lead to the formation of polymer-surfactant complexes, which can either stabilize or destabilize a colloidal system. wpmucdn.com

When this compound is added to a dispersion containing a non-ionic polymer, such as polyvinylpyrrolidone (B124986) (PVP), the surfactant molecules can adsorb onto the polymer chains. acs.org This association is driven by hydrophobic interactions between the stearyl tail of the surfactant and the polymer backbone. The resulting complex can then adsorb onto the surface of colloidal particles, providing electrosteric stabilization. The anionic headgroups of the surfactant provide electrostatic repulsion, while the polymer chains provide steric hindrance, preventing the particles from aggregating. nih.gov

The stability of such a system is highly dependent on the concentrations of both the polymer and the surfactant. At optimal concentrations, a stable dispersion is formed. However, at very low surfactant concentrations, bridging flocculation can occur, where a single polymer chain adsorbs to multiple particles, leading to aggregation. Conversely, at very high surfactant concentrations, the polymer may be fully saturated with surfactant, leading to depletion flocculation. nih.gov

The following table outlines the role of this compound in polymer-containing colloidal systems.

| Polymer Type | Interaction Mechanism | Effect on Colloidal Stability |

| Non-ionic (e.g., Polyvinylpyrrolidone) | Hydrophobic association leading to polymer-surfactant complex formation. | Can provide electrosteric stabilization at optimal concentrations. |

| Anionic (e.g., Polyacrylic Acid) | Electrostatic repulsion between surfactant and polymer. | Generally weak interaction, minimal impact on stability unless specific binding sites exist. |

| Cationic (e.g., Cationic Guar Gum) | Strong electrostatic attraction leading to complex coacervation. | Can lead to precipitation or enhanced adsorption and stabilization depending on the charge ratio. |

Role in Modulating Biological Membrane Permeability for Research Applications

In research settings, surfactants like this compound can be employed to modulate the permeability of biological membranes. nih.govresearchgate.net The long stearyl chain of this surfactant allows it to readily insert into the lipid bilayer of cell membranes. This insertion disrupts the ordered structure of the membrane lipids, creating transient pores and increasing the membrane's fluidity. nih.gov

This controlled disruption can be utilized to facilitate the entry of otherwise membrane-impermeable molecules, such as drugs, DNA, or fluorescent probes, into the cell for research purposes. The mechanism involves the partitioning of surfactant monomers into the membrane, which can lead to membrane permeabilization. nih.gov At concentrations above the CMC, surfactant micelles can act as a reservoir, supplying monomers to the membrane. nih.gov

The ability of sulfosuccinates to interact with proteins within the membrane is also a significant factor. nih.gov By altering the conformation of membrane proteins, including ion channels and transporters, this compound can indirectly affect membrane permeability and cellular signaling pathways. This property is valuable in studies aimed at understanding the function of these proteins.

It is important to note that the concentration of the surfactant must be carefully controlled, as high concentrations can lead to complete membrane solubilization and cell lysis.

Adsorption and Desorption Behavior on Solid Substrates

The adsorption and desorption of this compound on solid substrates are governed by the properties of both the surfactant and the substrate surface. This behavior is critical in applications such as detergency, mineral flotation, and enhanced oil recovery. bohrium.com

On hydrophobic surfaces, such as polystyrene latex, the adsorption is primarily driven by hydrophobic interactions between the stearyl tail and the surface. nih.gov The surfactant molecules will orient themselves with their hydrophobic tails towards the surface and their hydrophilic heads towards the aqueous phase. As the surfactant concentration increases, a monolayer is formed, which can then transition into a bilayer at higher concentrations.

On hydrophilic surfaces, such as silica (B1680970) or alumina (B75360), the adsorption is more complex and is highly dependent on the surface charge. researchgate.net On a positively charged surface (e.g., alumina at low pH), the anionic headgroup of the surfactant will be electrostatically attracted to the surface, leading to strong adsorption. On a negatively charged surface (e.g., silica at neutral pH), there will be electrostatic repulsion, resulting in lower adsorption. cetjournal.it However, even on negatively charged surfaces, adsorption can occur at higher surfactant concentrations due to hydrophobic interactions and the formation of surface aggregates called admicelles. researchgate.net

The desorption of this compound can be achieved by changing the conditions of the solution, such as pH, ionic strength, or by introducing a solvent that is a better solvent for the surfactant.

The table below summarizes the adsorption behavior on different substrates.

| Substrate Type | Surface Charge (at neutral pH) | Primary Adsorption Driving Force | Expected Adsorption Level |

| Polystyrene | Neutral/Slightly Negative | Hydrophobic Interaction | High |

| Alumina (Al₂O₃) | Positive | Electrostatic Attraction & Hydrophobic Interaction | Very High |

| Silica (SiO₂) | Negative | Hydrophobic Interaction (at higher concentrations) | Low to Moderate |

| Activated Carbon | Generally Hydrophobic | Hydrophobic and van der Waals forces | High |

Functional Performance and Advanced Applications of Disodium 4 Stearyl Sulfosuccinate

Performance as an Emulsifier in Emulsion Polymerization Processes

Disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) and its related long-chain sulfosuccinate esters serve as highly effective emulsifiers in emulsion polymerization. This process involves polymerizing monomers in an emulsion, typically water-based, where the surfactant is critical for creating and stabilizing monomer droplets and the resulting polymer particles.

The primary role of the sulfosuccinate emulsifier is to reduce the interfacial tension between the water-insoluble monomers and the aqueous continuous phase. This facilitates the formation of a stable emulsion of monomer droplets. As polymerization proceeds, the surfactant adsorbs onto the surface of the newly formed polymer particles, preventing their agglomeration and ensuring the stability of the final latex.

Research indicates that sulfosuccinates are particularly effective as emulsifiers for vinyl acetate (B1210297) and acrylic polymers, which are used in adhesives and paints. researchgate.net The length of the alkyl chain (hydrophobe) significantly influences the emulsifier's performance. Longer chains, such as the C18 stearyl group, decrease water solubility but enhance the emulsifier's affinity for the monomer and polymer phases. researchgate.net This characteristic is crucial for maintaining stability throughout the polymerization process and in the final product. In some systems, such as the emulsion polymerization of styrene, certain sulfosuccinates have been observed to become incorporated inside the monomer droplets and resulting polymer particles, a mechanism that can be leveraged to create unique polymer architectures like multihollow spheres. nih.gov

The selection of a sulfosuccinate emulsifier like the stearyl variant depends on the specific monomers used and the desired properties of the final polymer latex, such as particle size and stability.

Table 1: Influence of Sulfosuccinate Structure on Emulsion Polymerization Application

| Sulfosuccinate Type | Key Structural Feature | Typical Application in Emulsion Polymerization | Performance Attribute |

| Di(2-ethylhexyl) sulfosuccinate | Branched, shorter alkyl chains | General purpose, various polymer systems | Excellent wetting performance and surface tension reduction. researchgate.net |

| Di-cyclohexyl sulfosuccinate | Cycloaliphatic groups | Modified styrene-butadiene latex for paper coatings, carpet adhesives. researchgate.net | Imparts good adhesiveness and wet rub resistance to paper coatings. researchgate.net |

| Monoalkyl (e.g., Stearyl) Sulfosuccinates | Single long alkyl chain (C18) | Vinyl acetate, acrylic copolymers. researchgate.net | Provides stability; decreasing water solubility with increasing chain length is a key consideration. researchgate.net |

| Ethoxylated monoalkyl sulfosuccinates | Ethylene (B1197577) oxide (EO) groups in head | Vinyl acetate polymerization. researchgate.net | Good stabilizer for specific copolymers. researchgate.net |

Application in Surface Modification and Wetting Enhancement in Industrial Materials (e.g., Paints, Coatings, Paper)

The efficacy of Disodium 4-stearyl sulfosuccinate as a surface-active agent is pivotal in its application for modifying industrial materials. Its amphiphilic nature, with a hydrophobic tail and a hydrophilic head, allows it to orient at interfaces, drastically reducing surface tension. researchgate.net

Paints and Coatings: In paint and coating formulations, proper wetting of pigments and substrates is essential for achieving a uniform, defect-free film. Sulfosuccinates are used as wetting agents to lower the surface tension of the liquid paint, allowing it to spread more effectively over surfaces and to properly wet pigment particles. atamanchemicals.com This prevents surface defects like cratering and improves flow and leveling. The long stearyl chain enhances its affinity for non-polar pigment surfaces and substrates, while the sulfosuccinate head ensures compatibility with aqueous systems. By facilitating better adhesion of the coating to the surface, it enhances the durability and appearance of the final product. atamanchemicals.com

Paper Industry: In paper manufacturing, sulfosuccinates can be used to improve the wetting of pulp fibers and enhance the distribution of sizing agents and other additives. atamanchemicals.com Using sulfosuccinate derivatives in paper forming can lead to a denser structure and better adhesion of coatings. atamanchemicals.com For instance, applying a wetting agent comprising a dialkyl ester sulfosuccinic acid derivative to pre-pasted wallpaper has been shown to improve adhesiveness. google.com

Investigation of Corrosion Inhibition Mechanisms on Metal Surfaces

Sulfosuccinates, including stearyl derivatives, have been identified as effective corrosion inhibitors, particularly for protecting metal components in industrial aqueous systems like those found in oilfields. google.com The primary mechanism of inhibition involves the adsorption of the sulfosuccinate molecules onto the metal surface, forming a protective barrier. dtic.mil

This process occurs through the interaction of the surfactant's polar head group with the metal surface, while the hydrophobic tails orient away from the surface, creating a film. This film acts as a barrier, isolating the metal from corrosive agents like water and oxygen. The effectiveness of this inhibition is linked to the formation of a close-packed, stable monolayer at the metal-fluid interface. dtic.mil

The adsorption can be described by several models, including physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption involves electrostatic interactions between the charged headgroup and the charged metal surface, while chemisorption involves the formation of a coordinate-type bond. The strength of this adsorption and the integrity of the resulting protective film determine the inhibitor's efficiency. Molecular dynamics simulations show that inhibitor molecules adsorb on the metal surface to form a protective film that slows down anodic reactions and the diffusion of metal ions. nih.gov The long stearyl chain in this compound contributes to the formation of a dense, hydrophobic barrier, enhancing its protective capabilities.

Table 2: Key Factors in the Corrosion Inhibition Mechanism of Adsorption-Type Inhibitors

| Factor | Description | Role in Inhibition |

| Adsorption | The accumulation of inhibitor molecules at the metal/solution interface. | Forms a protective film that isolates the metal from the corrosive environment. dtic.mil |

| Molecular Structure | The inhibitor's chemical composition, including a polar head group and a non-polar tail. | The polar group bonds to the metal surface, while the non-polar tail forms a hydrophobic barrier. youtube.com |

| Protective Film Formation | The creation of a continuous, stable, and adherent layer on the metal surface. | Acts as a physical barrier to prevent corrosive species from reaching the metal. nih.gov |

| Thermodynamics of Adsorption | The energy changes associated with the adsorption process. | Indicates the strength and spontaneity of the inhibitor binding to the metal surface. dtic.mil |

Utilization in Hydrophobic Ion Pairing Strategies for Macromolecules

A sophisticated application of this compound is in hydrophobic ion pairing (HIP). This strategy is used to increase the lipophilicity (fat-solubility) of large, water-soluble molecules (macromolecules) like therapeutic peptides and proteins, which are often difficult to deliver orally. researchgate.netnih.gov

The process involves pairing the charged macromolecule with an oppositely charged molecule, known as a counterion, that possesses a hydrophobic component. nih.gov In the case of an anionic macromolecule, a divalent cation (like Zn²⁺) can be used to mediate the formation of a complex with an anionic surfactant like a stearyl sulfosuccinate. nih.gov The resulting complex is charge-neutral and significantly more hydrophobic than the original macromolecule. This increased lipophilicity allows the complex to be dissolved in lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), protecting the macromolecule and enhancing its potential for oral absorption. researchgate.net

Research has shown that monostearyl sulfosuccinate is a promising counterion for this purpose. nih.gov The long stearyl tail is highly effective at increasing the hydrophobicity of the resulting complex. Studies comparing different sulfosuccinate structures have demonstrated that those with highly lipophilic alkyl tails, like stearyl or oleyl groups, provide a significant improvement in the hydrophobicity of the formed complexes compared to standard counterions. nih.gov

Table 3: Research Findings on Sulfosuccinates in Hydrophobic Ion Pairing

| Counterion | Model Macromolecule | Key Finding | Reference |

| Monostearyl sulfosuccinate | Hemoglobin | Identified as a lead counterion in a screening study for forming hydrophobic complexes. | nih.gov |

| Dioleyl sulfosuccinate | Vancomycin, Insulin, Horseradish Peroxidase | Provided up to an 8.3-fold higher partition coefficient than the standard counterion, docusate. | nih.gov |

| Bis(isotridecyl) sulfosuccinate | Vancomycin, Insulin, Horseradish Peroxidase | Resulted in up to a 44.0-fold higher solubility in 1-octanol (B28484) than docusate. | nih.gov |

Functionality as a Dispersing Agent in Suspensions and Dispersions

The function of this compound as a dispersing agent is fundamental to its utility in creating stable suspensions and dispersions. A dispersing agent is a substance added to a medium to promote the separation of fine solid particles and to prevent their settling or clumping.

The mechanism relies on the surfactant's ability to adsorb onto the surface of the solid particles suspended in a liquid. The hydrophobic stearyl tail of the molecule anchors to the particle surface, while the hydrophilic sulfonate and carboxylate groups extend into the surrounding liquid (typically water). This creates a stabilizing layer around each particle. This layer prevents particles from aggregating through two primary mechanisms:

Electrostatic Repulsion: The anionic head groups create a negative surface charge on the particles, causing them to repel each other.

Steric Hindrance: The bulky structure of the adsorbed surfactant molecules physically prevents the particles from getting close enough to aggregate.

This functionality is crucial in formulations like pigment preparations for paints and inks, where uniform and stable dispersion of pigment particles is necessary for consistent color and performance. clariant.comgoogle.com Sulfosuccinates are known for their excellent dispersing properties, which also contribute to viscosity control in some systems. researchgate.net

Role in Enhancing Solubility and Stability of Difficult-to-Formulate Compounds

Many active compounds, particularly in the pharmaceutical and cosmetic industries, are difficult to formulate due to their poor solubility in water. jocpr.com this compound can act as a powerful solubilizing agent or hydrotrope, a compound that enhances the water solubility of poorly soluble substances. atamanchemicals.comgoogle.com

The primary mechanism for this solubilization is the formation of micelles. jocpr.com Above a specific concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic stearyl tails form the core of the micelle, creating a non-polar microenvironment, while the hydrophilic heads form the outer shell, which is soluble in water. Poorly water-soluble (hydrophobic) compounds can be encapsulated within the hydrophobic core of these micelles, effectively increasing their "apparent" solubility in the aqueous solution. jocpr.com

This approach is a widely used strategy for delivering poorly soluble drugs and other active ingredients. nih.gov By increasing the concentration of a compound that can be dissolved, formulators can improve the bioavailability of active pharmaceutical ingredients or ensure the stability and clarity of cosmetic products. google.comgoogle.com The use of surfactants like sulfosuccinates is a key technique for overcoming the challenges posed by compounds in Biopharmaceutical Classification System (BCS) classes II and IV, which are characterized by low solubility. jocpr.com

Environmental Fate and Bioremediation of Disodium 4 Stearyl Sulfosuccinate

Biodegradation Pathways and Mechanisms of Sulfosuccinates

The biodegradation of sulfosuccinates like disodium (B8443419) 4-stearyl sulfosuccinate (B1259242) is a complex process initiated by microbial consortia. The primary degradation involves the breakdown of the parent molecule into smaller, intermediate compounds, while ultimate degradation refers to the complete mineralization to carbon dioxide, water, and inorganic salts.

The availability of oxygen is a critical factor determining the fate of sulfosuccinates in the environment. Under aerobic conditions, where oxygen is plentiful, sulfosuccinates are generally considered to be biodegradable. researchgate.net The complete mineralization of these surfactants typically proceeds efficiently in oxygenated environments like the upper layers of soil and water. researchgate.net

The degradation pathway under anaerobic conditions (environments lacking oxygen) is more complex and subject to some debate. Some research suggests that linear alkyl sulfosuccinates can be ultimately biodegradable under anaerobic conditions, a process attributed to the presence of ester bonds that can be cleaved without molecular oxygen. nih.gov However, other studies indicate that while the initial ester hydrolysis can occur, the subsequent and crucial cleavage of the carbon-sulfur (C-S) bond requires the presence of oxygen. mst.dk This would imply that under strictly anoxic conditions, only primary biodegradation might occur, with the potential for more persistent metabolites to remain. mst.dk It has been noted that some surfactants may exhibit toxicity toward the microorganisms responsible for anaerobic digestion, which could inhibit the process. researchgate.net For instance, dialkyl sulfosuccinates have been classified as not anaerobically biodegradable in some databases. ewg.org The degradation of sulfolane, another organosulfur compound, was found to proceed aerobically but not under various anaerobic conditions. nih.gov

The initial and most crucial step in the biodegradation of disodium 4-stearyl sulfosuccinate is the enzymatic hydrolysis of its ester linkage. mst.dkfartaklotus.comcir-safety.org This reaction is catalyzed by esterase enzymes, such as lipases and proteases, secreted by microorganisms. nih.gov The hydrolysis cleaves the ester bond, breaking the surfactant molecule into two smaller components: stearyl alcohol (a fatty alcohol) and sulfosuccinate. mst.dk

Once liberated, the stearyl alcohol undergoes further degradation. It is typically oxidized by dehydrogenases to form the corresponding fatty aldehyde, which is then further oxidized to a fatty acid (stearic acid). mst.dk This fatty acid can then be completely broken down by the microbial metabolic pathway of β-oxidation and ultimately mineralized or incorporated into biomass. mst.dk In some cases, degradation may also proceed through ω-oxidation. mst.dk

The cleavage of the carbon-sulfur (C-S) bond in the remaining sulfosuccinate moiety is a critical step for the complete mineralization of the surfactant. unt.edu This bond is generally stable, and its cleavage often requires specific enzymatic machinery. Research indicates that the desulfurization step, which breaks the C-S bond, is an aerobic process, requiring molecular oxygen. mst.dk The biocatalytic cleavage of aliphatic C-S bonds is a key part of the global biogeochemical sulfur cycle and has been identified in bacteria such as Escherichia coli. unt.edu This process releases the sulfur as inorganic sulfate (B86663), which can then be utilized by other organisms. mst.dk

Factors Influencing Biodegradation Rates and Extent

The rate and completeness of the biodegradation of this compound are not intrinsic properties alone but are heavily influenced by both the molecular structure of the surfactant and the surrounding environmental conditions. nih.gov

The structure of the alkyl chain plays a significant role in the biodegradability of sulfosuccinate surfactants.

Alkyl Chain Length: Studies on a series of linear alkyl sulfosuccinates have shown a clear relationship between the length of the carbon chain and the rate of primary biodegradation. The rate initially increases with chain length up to a certain point (C6) and then decreases as the chain gets longer. nih.gov For longer chains, such as C8 and C13, the degradation rate is significantly lower. nih.gov This suggests that this compound, with its C18 chain, would be expected to biodegrade more slowly than its shorter-chain homologues.

| Alkyl Chain | Relative Biodegradation Rate Trend |

|---|---|

| C4 | Slowest |

| C5 | Moderate |

| C6 | Fastest |

| C8 | Slower than C6 |

| C13 | Much slower than C8 |

Alkyl Chain Branching: The presence of branching in the alkyl chain can significantly impede biodegradation. Linear alkyl sulfosuccinates are more readily degraded than their branched-chain counterparts. nih.gov The anaerobic biodegradability of a branched alkyl sulfosuccinate was found to be considerably lower than that of a linear one. nih.gov this compound features a linear stearyl chain, which is favorable for biodegradation compared to a branched isomer.

The environment in which biodegradation occurs has a profound impact on the rate and efficiency of the process. Key parameters include temperature, pH, and the nature of the microbial community present. sparkoncept.com

| Parameter | Effect on Biodegradation Rate | Source |

|---|---|---|

| Temperature | Generally, warmer temperatures accelerate microbial activity and degradation rates up to an optimal point. However, degradation can still occur at low temperatures (e.g., 5°C) by psychrophilic (cold-adapted) bacteria, albeit potentially at a slower rate. | sparkoncept.comnih.gov |

| pH | Microbial activity is typically optimal within a specific pH range, usually near neutral (pH 7). Extreme acidic or alkaline conditions can significantly reduce or halt degradation by inhibiting the necessary microbial enzymes. | nih.govmdpi.com |

| Microbial Communities | The presence of a diverse and adapted microbial community is essential. Environments must contain microorganisms that can produce the required enzymes (e.g., esterases) to initiate the degradation process. The abundance of these specific microbes directly impacts the overall degradation rate. | nih.govsparkoncept.com |

| Oxygen Availability | Oxygen is a critical factor. Aerobic conditions are required for the efficient and complete mineralization of sulfosuccinates, particularly for the cleavage of the carbon-sulfur bond. | mst.dksparkoncept.com |

| Nutrients | The availability of nutrients like nitrogen and phosphorus can be a limiting factor, as microorganisms require them for growth and metabolism. Nutrient supplementation can sometimes stimulate biodegradation. | nih.govnih.gov |

| Concentration/Bioavailability | The concentration of the surfactant can influence its degradation. Very high concentrations can be toxic to microorganisms, inhibiting degradation, while very low concentrations may not be sufficient to induce the necessary enzymes. The degradation half-life of dioctyl sodium sulfosuccinate (DOSS) was shown to increase dramatically with higher concentrations. | nih.govnih.gov |

Environmental Distribution and Persistence in Aquatic and Terrestrial Ecosystems

The environmental distribution of anionic surfactants like this compound is governed by their physicochemical properties and the characteristics of the receiving environment. nm.gov As surfactants, they possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, which dictates their behavior at interfaces such as water-soil or water-sediment.

Aquatic Ecosystems

Upon entering aquatic systems, anionic surfactants can remain dissolved in the water column, adsorb to suspended solids and sediment, or accumulate at the surface microlayer. researchgate.net The concentration of anionic surfactants in wastewater effluents can range from micrograms to milligrams per liter. nih.gov While many surfactants undergo degradation in wastewater treatment plants, residual amounts are discharged into rivers and coastal waters. researchgate.netcore.ac.uk

The persistence of sulfosuccinates can vary significantly based on environmental conditions. For instance, studies on dioctyl sodium sulfosuccinate (DOSS), a related compound, following the Deepwater Horizon oil spill, revealed its long-term persistence. DOSS was detected in deep-sea coral communities months after the spill and on Gulf of Mexico beaches for up to four years, indicating that it can associate with oil and persist in the environment. acs.orgresearchgate.net The degradation half-life of DOSS in cold seawater was found to be highly dependent on concentration, increasing from a few days at environmentally relevant concentrations (1 mg/L) to over 500 days at higher concentrations (50 mg/L). nih.gov

Terrestrial Ecosystems

Table 1: Persistence of Dioctyl Sodium Sulfosuccinate (DOSS) in Different Environmental Matrices

| Environmental Matrix | Time After Spill | Concentration Range (ng/g) | Source |

| Deep-Sea Coral Communities | 6 months | 6 - 9,000 | acs.org |

| Gulf of Mexico Beaches | 26 - 45 months | 1 - 260 | acs.org |

This table presents data for DOSS, a structurally related sulfosuccinate, to infer the potential persistence of this compound.

Bioremediation Potential and Strategies for Sulfosuccinate-Contaminated Matrices

Bioremediation offers an environmentally sound approach to cleaning up sites contaminated with surfactants. bohrium.comnih.gov The biodegradability of sulfosuccinates is a key factor in their environmental risk assessment.

Biodegradation of Sulfosuccinates

Alkyl sulfosuccinates are generally considered to be biodegradable, particularly under aerobic conditions. researchgate.netnih.gov The primary degradation involves the enzymatic cleavage of the ester bonds, separating the alkyl chains from the sulfosuccinate head. nih.gov The rate of this primary biodegradation is influenced by the length and structure of the alkyl chain. nih.gov Research on a series of linear alkyl sulfosuccinates showed that the biodegradation rate initially increases with the carbon chain length up to C6 and then decreases for longer chains. nih.gov Ultimate degradation, the complete breakdown to carbon dioxide, water, and mineral salts, often requires a consortium of different microorganisms. core.ac.uk

While aerobic degradation is relatively efficient, many surfactants are less biodegradable under anaerobic conditions, which are common in sewage sludge treatment and deep sediments. core.ac.uk

Table 2: Primary Biodegradation Rates of Linear Alkyl Sulfosuccinates by a Mixed Bacterial Culture

| Alkyl Chain Length | Biodegradation Rate (µmol/min per g cell protein) | Source |

| C4 | < C5 | nih.gov |

| C5 | < C6 | nih.gov |

| C6 | 45 | nih.gov |

| C8 | < C6 | nih.gov |

| C13 | << C8 | nih.gov |

This data illustrates the structure-activity relationship in the biodegradation of sulfosuccinates.

Bioremediation StrategiesSeveral strategies are employed for the remediation of soil and water contaminated with surfactants. These methods can be applied in-situ (at the contaminated site) or ex-situ (after excavating the contaminated material). bohrium.comnih.gov

Surfactant-Enhanced Remediation (SER): This approach utilizes the properties of surfactants to mobilize other pollutants. mdpi.com In the context of remediating the surfactant itself, the focus is on creating conditions favorable for microbial degradation.